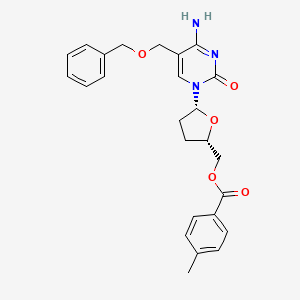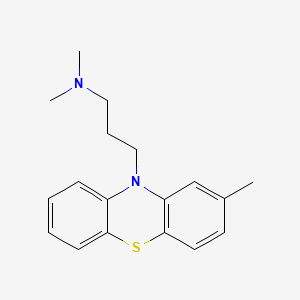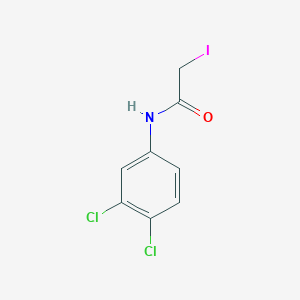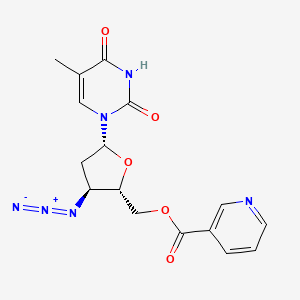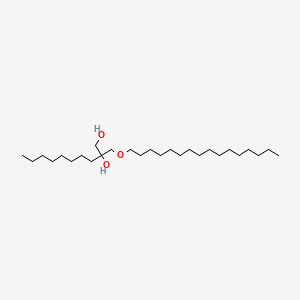
2-(Hexadecyloxymethyl)-1,2-decanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexadecyloxymethyl)-1,2-decanediol is a chemical compound known for its unique structure and properties. It is a diol with a long alkyl chain, which makes it hydrophobic. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxymethyl)-1,2-decanediol typically involves the reaction of hexadecanol with epichlorohydrin, followed by a ring-opening reaction with decanediol. The reaction is usually carried out under basic conditions, using a strong base like sodium hydroxide to facilitate the ring-opening process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexadecyloxymethyl)-1,2-decanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2-(Hexadecyloxymethyl)-1,2-decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: This compound can be used in the study of lipid membranes due to its hydrophobic nature.
Industry: It is used as an emulsifier and stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(Hexadecyloxymethyl)-1,2-decanediol involves its interaction with lipid membranes. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanol: A long-chain alcohol that shares similar hydrophobic properties.
Decanediol: A diol with a shorter alkyl chain.
Glyceryl monostearate: An emulsifier with similar applications in industry
Uniqueness
What sets 2-(Hexadecyloxymethyl)-1,2-decanediol apart from these similar compounds is its unique combination of a long alkyl chain and two hydroxyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propriétés
Numéro CAS |
128723-56-8 |
|---|---|
Formule moléculaire |
C27H56O3 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
2-(hexadecoxymethyl)decane-1,2-diol |
InChI |
InChI=1S/C27H56O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-26-27(29,25-28)23-21-19-10-8-6-4-2/h28-29H,3-26H2,1-2H3 |
Clé InChI |
JCZLLEQBZHUTJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CCCCCCCC)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


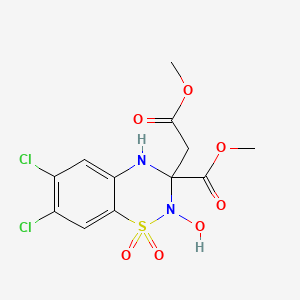
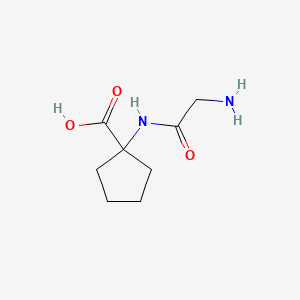
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
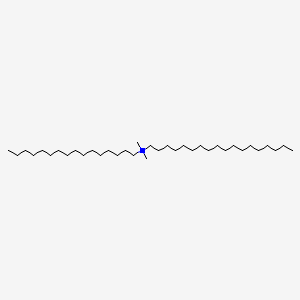
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
